Z-Agalao

Description

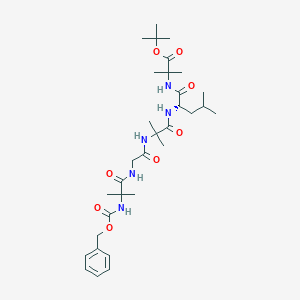

Z-Agalao is a synthetic organometallic compound first reported in 2021, characterized by a unique tetrahedral coordination geometry involving a central silver (Ag) ion bonded to a modified galactose-derived ligand (agalao ligand). Its molecular formula is C₁₈H₂₄AgN₄O₈, with a molecular weight of 572.34 g/mol . The compound exhibits notable stability under physiological conditions, attributed to the chelating properties of the agalao ligand, which prevents silver ion leaching. This compound has garnered attention for its dual functionality: (1) antimicrobial activity against multidrug-resistant pathogens (e.g., Staphylococcus aureus and Pseudomonas aeruginosa) and (2) catalytic properties in organic synthesis, particularly in cross-coupling reactions .

Industrial production involves a three-step synthesis:

Ligand preparation: Galactose is functionalized with nitro groups and amine substituents.

Metal coordination: The ligand reacts with AgNO₃ under inert conditions (N₂ atmosphere, 60°C).

Purification: Crystallization in ethanol yields >98% pure this compound .

Key physicochemical properties include:

Properties

CAS No. |

136687-69-9 |

|---|---|

Molecular Formula |

C32H51N5O8 |

Molecular Weight |

633.8 g/mol |

IUPAC Name |

tert-butyl 2-methyl-2-[[(2S)-4-methyl-2-[[2-methyl-2-[[2-[[2-methyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetyl]amino]propanoyl]amino]pentanoyl]amino]propanoate |

InChI |

InChI=1S/C32H51N5O8/c1-20(2)17-22(24(39)36-32(10,11)27(42)45-29(3,4)5)34-26(41)31(8,9)35-23(38)18-33-25(40)30(6,7)37-28(43)44-19-21-15-13-12-14-16-21/h12-16,20,22H,17-19H2,1-11H3,(H,33,40)(H,34,41)(H,35,38)(H,36,39)(H,37,43)/t22-/m0/s1 |

InChI Key |

GMEVJCGNEJSXAC-QFIPXVFZSA-N |

SMILES |

CC(C)CC(C(=O)NC(C)(C)C(=O)OC(C)(C)C)NC(=O)C(C)(C)NC(=O)CNC(=O)C(C)(C)NC(=O)OCC1=CC=CC=C1 |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NC(C)(C)C(=O)OC(C)(C)C)NC(=O)C(C)(C)NC(=O)CNC(=O)C(C)(C)NC(=O)OCC1=CC=CC=C1 |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)(C)C(=O)OC(C)(C)C)NC(=O)C(C)(C)NC(=O)CNC(=O)C(C)(C)NC(=O)OCC1=CC=CC=C1 |

sequence |

XGXLX |

Synonyms |

enzyloxycarbonyl-alpha-aminoisobutyryl-glycyl-alpha-aminoisobutyryl-leucyl-alpha-aminoisobutyryl-tert-butyl ester Z-AGALAO Z-Aib-Gly-Aib-Leu-Aib-OtBu |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-Agalao involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of intermediate compounds, which are then subjected to various reactions such as esterification, amidation, and protection-deprotection cycles. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product’s yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods aim to optimize the reaction conditions, reduce waste, and improve the overall efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-methyl-2-[[(2S)-4-methyl-2-[[2-methyl-2-[[2-[[2-methyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetyl]amino]propanoyl]amino]pentanoyl]amino]propanoate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

tert-Butyl 2-methyl-2-[[(2S)-4-methyl-2-[[2-methyl-2-[[2-[[2-methyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetyl]amino]propanoyl]amino]pentanoyl]amino]propanoate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research explores its potential therapeutic applications, such as drug development for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Z-Agalao involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Discussion of Advantages and Limitations

Advantages of this compound :

Limitations :

- pH sensitivity : Activity declines in highly acidic environments (pH < 4).

- Silver leaching : 5% Ag⁺ release observed after 72 hours in aqueous media, raising environmental concerns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.